N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
Overview
Description
N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H14N4O4S2 and its molecular weight is 414.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Novel sulfonyl derivatives have been synthesized and assessed for their antibacterial, antifungal, and antitubercular activities. A series of compounds exhibited moderate to significant activities against various microbial strains, identifying several molecules as excellent antitubercular agents compared with first-line drugs (G. V. Suresh Kumar et al., 2013).
Anticancer Evaluation
Research into the synthesis of substituted benzamides has led to the identification of compounds with moderate to excellent anticancer activity against several cancer cell lines. Notably, derivatives have shown higher anticancer activities than reference drugs, showcasing the potential of these molecules in cancer treatment (B. Ravinaik et al., 2021).
Antimicrobial and Antifungal Action
Studies have extended the range of sulfonyl-substituted nitrogen-containing heterocyclic systems, revealing compounds with high sensitivity to both Gram-positive and Gram-negative bacteria and antifungal activity against Candida albicans. This highlights their potential in addressing antimicrobial resistance (I. Sych et al., 2019).
Carbonic Anhydrase Inhibitors
Metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide demonstrating strong carbonic anhydrase inhibitory properties have been synthesized. These complexes show potential as powerful inhibitors, suggesting applications in treating conditions associated with dysfunctional carbonic anhydrase activity (Nurgün Büyükkıdan et al., 2013).
Antimalarial and COVID-19 Research
Compounds have been investigated for their antimalarial activity and assessed for potential use against COVID-19. Theoretical calculations and molecular docking studies have been conducted, identifying compounds with promising activity profiles (Asmaa M. Fahim et al., 2021).
Properties
IUPAC Name |
N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S2/c1-28(24,25)12-8-6-11(7-9-12)10-15-21-22-18(26-15)20-16(23)17-19-13-4-2-3-5-14(13)27-17/h2-9H,10H2,1H3,(H,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFURNVAKCACRLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123860 | |
Record name | N-[5-[[4-(Methylsulfonyl)phenyl]methyl]-1,3,4-oxadiazol-2-yl]-2-benzothiazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171527-52-8 | |
Record name | N-[5-[[4-(Methylsulfonyl)phenyl]methyl]-1,3,4-oxadiazol-2-yl]-2-benzothiazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171527-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[5-[[4-(Methylsulfonyl)phenyl]methyl]-1,3,4-oxadiazol-2-yl]-2-benzothiazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.